N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide
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Overview
Description
N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the carboxamide group. Industrial production methods often involve the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt .
Chemical Reactions Analysis
N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid (MsOH) for oxidation and palladium catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified indole derivatives with different functional groups.
Scientific Research Applications
In chemistry, it serves as a versatile building block for the synthesis of more complex molecules . In biology, it has shown promise as an enzyme inhibitor, particularly against enzymes like HIV-1 protease and renin . In medicine, it has been investigated for its potential anticancer and antimicrobial properties . Industrially, it is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with their active sites . This inhibition can lead to the disruption of essential biological processes, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Similar compounds to N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide include other indole derivatives such as indole-2-carboxamides and indole-3-carboxamides . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide |
InChI |
InChI=1S/C23H27N3O4/c1-28-16-5-6-19-17(13-16)18-14-26(11-9-20(18)25-19)23(27)24-10-8-15-4-7-21(29-2)22(12-15)30-3/h4-7,12-13,25H,8-11,14H2,1-3H3,(H,24,27) |
InChI Key |
DPPJJOGQZMVILI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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